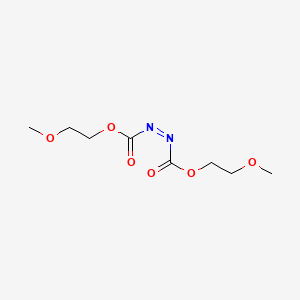

Di-2-methoxyethyl azodicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O6 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

2-methoxyethyl (NZ)-N-(2-methoxyethoxycarbonylimino)carbamate |

InChI |

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9- |

InChI Key |

PGHKJMVOHWKSLJ-KTKRTIGZSA-N |

SMILES |

COCCOC(=O)N=NC(=O)OCCOC |

Isomeric SMILES |

COCCOC(=O)/N=N\C(=O)OCCOC |

Canonical SMILES |

COCCOC(=O)N=NC(=O)OCCOC |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Methodologies for the Preparation and Synthesis of Di 2 Methoxyethyl Azodicarboxylate

Established Synthetic Pathways for DMEAD (e.g., from hydrazine (B178648) hydrate (B1144303) and 2-methoxyethyl chloroformate, followed by oxidation)

The primary and most established method for synthesizing Di-2-methoxyethyl azodicarboxylate (DMEAD) is a two-step process. This pathway begins with the formation of the intermediate, di-2-methoxyethyl hydrazodicarboxylate, which is subsequently oxidized to yield the final DMEAD product.

The first step involves the reaction of hydrazine hydrate with 2-methoxyethyl chloroformate. orgsyn.orgorgsyn.orgsigmaaldrich.com Typically, a solution of hydrazine hydrate in an alcohol, such as ethanol (B145695), is cooled in an ice bath. 2-methoxyethyl chloroformate is then added dropwise while carefully maintaining a low temperature, generally between 10°C and 20°C. To neutralize the hydrochloric acid formed during the reaction, a base, such as sodium carbonate dissolved in water, is added concurrently with the chloroformate. orgsyn.orgorgsyn.org This careful, simultaneous addition is crucial to maintain control over the reaction temperature and to ensure an excess of the chloroformate is not present, which could lead to side reactions. The resulting product, di-2-methoxyethyl hydrazodicarboxylate, precipitates from the reaction mixture as a solid and can be isolated through filtration. orgsyn.org This intermediate is reported to be significantly more stable to heat than the final azodicarboxylate product.

The second step is the oxidation of the di-2-methoxyethyl hydrazodicarboxylate intermediate. Various oxidizing agents can be employed for this transformation. Common methods for analogous azodicarboxylates, like diethyl azodicarboxylate (DEAD), utilize agents such as chlorine bubbled through a solution of the hydrazodicarboxylate in a solvent like benzene (B151609), hypochlorous acid, or nitric acid. orgsyn.orgorgsyn.org For instance, a procedure involving the slow introduction of chlorine gas into a cooled mixture of the hydrazodicarboxylate in benzene and water can be used. orgsyn.org After the reaction is complete, the organic layer containing the desired this compound is separated, washed, and the solvent is removed under reduced pressure to yield the final product. orgsyn.org

Optimization of Reaction Conditions and Yields in DMEAD Synthesis

In the initial formation of di-2-methoxyethyl hydrazodicarboxylate, controlling the temperature is paramount. The reaction is exothermic, and maintaining a temperature below 20°C is essential to prevent the formation of byproducts. orgsyn.orgorgsyn.org The choice of solvent and base can also influence the reaction's efficiency. While ethanol and sodium carbonate are commonly used, exploring other solvent systems or alternative bases could potentially improve the yield and ease of purification.

For the subsequent oxidation step, the choice of oxidizing agent and reaction conditions directly impacts the yield and purity of the final DMEAD product. Over-oxidation can lead to the formation of undesirable byproducts and a lower yield. orgsyn.org Therefore, careful control over the amount of oxidizing agent and the reaction temperature is necessary.

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to rapidly identify the optimal set of conditions from a large parameter space. nih.gov Such techniques can simultaneously vary multiple parameters to find the global optimum for yield and purity, a significant advancement over the traditional one-variable-at-a-time approach. nih.gov

The following interactive table illustrates a hypothetical optimization study for the oxidation step of DMEAD synthesis, showcasing how varying conditions can affect the final yield.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorine | Benzene | 10 | 3 | 81 |

| 2 | Nitric Acid | Chloroform | 5 | 2 | 78 |

| 3 | Hypochlorous Acid | Dichloromethane | 15 | 4 | 75 |

| 4 | Chlorine | Toluene (B28343) | 5 | 3.5 | 83 |

| 5 | Nitric Acid | Chloroform | 0 | 2 | 80 |

This table is for illustrative purposes and represents plausible outcomes based on general principles of chemical reaction optimization.

Mechanistic Investigations and Chemical Reactivity of Di 2 Methoxyethyl Azodicarboxylate

Role of the Diazene (B1210634) Moiety in Reaction Initiation and Electron Density Distribution

The reactivity of Di-2-methoxyethyl azodicarboxylate (DMEAD) is fundamentally governed by the electrophilic nature of its diazene (N=N) moiety. This functional group is characterized by two nitrogen atoms double-bonded to each other, each also bonded to an electron-withdrawing 2-methoxyethoxycarbonyl group. These ester groups significantly influence the electron density distribution across the diazene core, rendering the nitrogen atoms electron-deficient and thus highly susceptible to nucleophilic attack.

The electronic properties of the substituents on the azodicarboxylate can have a substantial impact on the reaction. Electron-withdrawing groups on the ester component can further enhance the electrophilicity of the diazene, potentially increasing the rate of the initial phosphine (B1218219) attack. nih.gov This principle is central to the design and development of new azodicarboxylate reagents with tailored reactivity.

Detailed Analysis of DMEAD Participation in Mitsunobu Reaction Mechanisms

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com DMEAD has been successfully employed as a reagent in these transformations, offering practical advantages over traditional reagents like DEAD and DIAD, primarily due to the water-solubility of its hydrazine (B178648) byproduct, which simplifies purification. toyobo-mc.jp

The first step of the Mitsunobu reaction is the nucleophilic attack of triphenylphosphine (B44618) on DMEAD, which leads to the formation of a highly reactive zwitterionic adduct, often referred to as a betaine (B1666868) intermediate. wikipedia.orgbyjus.com This intermediate is a key species in the reaction cascade. Mechanistic studies strongly suggest the formation of these betaine intermediates is a common feature in Mitsunobu reactions, including those utilizing newer, recyclable azo reagents. nih.gov

The betaine then deprotonates the acidic component of the reaction, which is typically a carboxylic acid, to form an ion pair. wikipedia.org The stability of this betaine intermediate and the subsequent ion pair can be influenced by several factors, including the solvent polarity and the pKa of the acidic nucleophile. wikipedia.org The formation of this ion pair is a rapid process. wikipedia.org

A defining characteristic of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org This observation is a strong indicator that the reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. byjus.comresearchgate.net In this pathway, the alcohol's hydroxyl group is activated by its reaction with the phosphonium (B103445) species, converting it into a good leaving group.

The nucleophile, which was generated from the acidic component in the previous step, then attacks the activated alcohol from the backside, displacing the leaving group in a concerted fashion. youtube.com This backside attack is responsible for the observed inversion of configuration, a phenomenon also known as Walden inversion. masterorganicchemistry.compressbooks.pub The stereospecificity of the Sₙ2 reaction makes it a powerful tool in organic synthesis for controlling the stereochemistry of products. chemistrysteps.com

It is important to note that this inversion of configuration only occurs at a stereocenter. If the alcohol carbon is not a chiral center, an Sₙ2 reaction will still occur, but there will be no observable inversion of stereochemistry. youtube.com

The proton transfer steps are integral to the Mitsunobu reaction mechanism. After the initial formation of the betaine intermediate, it abstracts a proton from the acidic nucleophile (e.g., a carboxylic acid). wikipedia.orgalfa-chemistry.com This protonation of the betaine is necessary to prevent side reactions and to generate the active nucleophile that will participate in the Sₙ2 displacement. organic-chemistry.orgalfa-chemistry.com

The alcohol then reacts with the phosphorus center of the protonated betaine, forming an alkoxyphosphonium salt. This step activates the alcohol's oxygen, transforming it into a good leaving group. Finally, the conjugate base of the acidic nucleophile performs a backside attack on the carbon atom bearing the activated hydroxyl group, leading to the formation of the final product with inverted stereochemistry and the generation of triphenylphosphine oxide and the di-2-methoxyethyl hydrazinedicarboxylate byproduct. wikipedia.orgorganic-chemistry.org

The efficiency of the nucleophilic attack is dependent on the acidity of the nucleophile. Nucleophiles with a pKa greater than 13 may not be acidic enough, leading to side reactions where the azodicarboxylate itself acts as the nucleophile. wikipedia.org

Mechanistic Studies of Other Reactive Modes

While best known for its role in the Mitsunobu reaction, the diazene moiety in azodicarboxylates like DMEAD can participate in other types of chemical transformations.

Azodicarboxylates are known to participate in cycloaddition reactions. For instance, diethyl azodicarboxylate (DEAD) can undergo [2+2] cycloaddition reactions with electron-rich alkenes like ethyl vinyl ether. Studies have shown that the rate of these reactions is influenced by solvent polarity, with more polar solvents accelerating the reaction due to the higher polarity of the activated complex compared to the reactants.

Furthermore, research has explored the reactivity of azodicarboxylates with various phosphorus(III) compounds, leading to products other than the typical Mitsunobu intermediates. nih.gov For example, an isocyanate has been shown to undergo a 1,3-(P,C) cycloaddition with DEAD and DIAD. nih.gov Heterocyclic azides can also undergo cycloaddition reactions, which, followed by rearrangement, can lead to the formation of complex heterocyclic systems. nih.gov While specific studies on DMEAD in these particular cycloaddition reactions are not as prevalent, the inherent reactivity of the azodicarboxylate functionality suggests its potential to participate in similar transformations.

Role as an Oxidant in Specific Organic Transformations

This compound (DMEAD), like other dialkyl azodicarboxylates, possesses an electrophilic N=N double bond, rendering it an effective oxidant in various organic transformations. The primary driving force for its oxidizing capability is the formation of the more stable di-2-methoxyethyl hydrazinedicarboxylate. While the most prominent role of DMEAD as an oxidant is within the context of the Mitsunobu reaction, the reactivity of the azodicarboxylate functional group extends to other oxidative processes. nih.gov

The general mechanism of oxidation by azodicarboxylates often involves the transfer of two hydrogen atoms from the substrate to the nitrogen atoms of the azo group. This can proceed through various pathways, including concerted or stepwise mechanisms, depending on the substrate and reaction conditions.

Oxidation of Thiols:

The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis. While specific studies detailing the use of DMEAD for this purpose are not extensively documented, dialkyl azodicarboxylates are known to facilitate this conversion. The reaction proceeds by the abstraction of the thiol hydrogens by the azodicarboxylate, leading to the formation of a disulfide bond and the corresponding hydrazine derivative.

Table 1: General Scheme for Oxidation of Thiols by Dialkyl Azodicarboxylates

| Reactants | Product | Byproduct |

| 2 R-SH + R'OOC-N=N-COOR' | R-S-S-R | R'OOC-NH-NH-COOR' |

Further research is required to detail the specific efficacy and reaction conditions for DMEAD in the oxidation of a diverse range of thiols.

Oxidation of other functional groups:

In principle, DMEAD could act as an oxidant for other functional groups, a characteristic observed with similar reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). These reactions can include the oxidation of phosphines to phosphine oxides (a key step in the Mitsunobu reaction) and the dehydrogenation of various substrates. However, specific research findings detailing the use of DMEAD in these broader oxidative transformations are limited in publicly available scientific literature. Its development and application have been predominantly focused on its role in the Mitsunobu reaction, where its unique byproduct solubility is a significant advantage. oup.commdpi.com

C-N Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. This compound (DMEAD) serves as a key reagent in facilitating such bonds, primarily through the versatile Mitsunobu reaction. nih.gov

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including those attached via a nitrogen atom. This is achieved by using a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate like DMEAD, along with a suitable nitrogen nucleophile. wikipedia.org

The reaction mechanism involves the initial activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with the nitrogen nucleophile, resulting in the formation of the C-N bond with inversion of stereochemistry at the carbon center.

Table 2: Representative C-N Bond Formation via Mitsunobu Reaction using Azodicarboxylates

| Alcohol Substrate | Nitrogen Nucleophile | Azodicarboxylate | Product | Typical Yield (%) |

| Primary Alcohol | Phthalimide (B116566) | DEAD/DIAD/DMEAD | N-Alkylphthalimide | 70-95 |

| Secondary Alcohol | Hydrazoic Acid (HN₃) | DEAD/DIAD/DMEAD | Alkyl Azide (B81097) | 60-90 |

| Chiral Alcohol | Sulfonamide | DEAD/DIAD/DMEAD | N-Alkylsulfonamide | 65-88 |

| Protected Amino Acid | Hydroxy-protected Amino Acid | DEAD/DIAD/DMEAD | Dipeptide derivative | 50-80 |

While the table provides general examples with various azodicarboxylates, DMEAD is a suitable reagent for these transformations, offering the advantage of simplified byproduct removal. oup.com

The scope of nitrogen nucleophiles that can be employed in conjunction with DMEAD is broad and includes:

Imides: Phthalimide is commonly used, and the resulting product can be readily deprotected to yield a primary amine.

Azides: Hydrazoic acid or its salts can be used to introduce the azide functionality, which can be subsequently reduced to an amine.

Sulfonamides: Sulfonamides are effective nucleophiles, leading to the formation of N-alkylsulfonamides.

Carbamates: Carbamates can also be used to form N-alkyl carbamates.

The use of DMEAD in the synthesis of nitrogen-containing heterocyclic compounds has also been demonstrated, typically through intramolecular Mitsunobu reactions. In these cases, a molecule containing both an alcohol and a nitrogen nucleophile can undergo cyclization to form a nitrogen heterocycle.

While the vast majority of reported C-N bond formations involving DMEAD are within the framework of the Mitsunobu reaction, the inherent electrophilicity of the N=N bond suggests potential for other amination reactions, such as the amination of carbanions. However, dedicated studies on such applications of DMEAD are not widely reported.

Strategic Applications of Di 2 Methoxyethyl Azodicarboxylate in Complex Organic Synthesis

Mitsunobu-Mediated Functional Group Transformations

The Mitsunobu reaction, a cornerstone of organic chemistry, facilitates the conversion of alcohols to a wide array of other functional groups with a high degree of stereochemical control, typically proceeding with an inversion of configuration. wikipedia.orgencyclopedia.pub DMEAD, in conjunction with a phosphine (B1218219), typically triphenylphosphine (B44618), has proven to be an effective reagent system for these transformations. thermofisher.com

DMEAD is widely employed in the Mitsunobu reaction for the synthesis of esters from alcohols and carboxylic acids. This reaction is known for its mild conditions and stereospecificity, making it a powerful tool for the inversion of stereocenters in chiral alcohols. organic-chemistry.org

A typical procedure involves the reaction of an alcohol, a carboxylic acid, and triphenylphosphine with DMEAD. The reaction proceeds through the formation of a phosphonium (B103445) intermediate which activates the alcohol's oxygen, allowing for nucleophilic attack by the carboxylate and resulting in the formation of the corresponding ester with inverted stereochemistry. organic-chemistry.org

The utility of DMEAD in esterification is highlighted in various synthetic endeavors. For instance, in a procedure detailed by Tokyo Chemical Industry Co., Ltd., an alcohol was reacted with 4-nitrobenzoic acid and triphenylphosphine in the presence of DMEAD to yield the corresponding 4-nitrobenzoate (B1230335) ester. Subsequent treatment with potassium carbonate afforded the inverted alcohol in a 45% yield over two steps.

Similarly, DMEAD facilitates etherification reactions, where an alcohol is converted into an ether. This transformation follows the same mechanistic principles as esterification, with an alkoxide or phenoxide acting as the nucleophile. The reaction's efficiency and the ease of byproduct removal make DMEAD a favorable choice for constructing ether linkages in complex molecules.

Table 1: Representative Mitsunobu Esterification using DMEAD

| Reactants | Reagents | Product | Yield | Reference |

| Alcohol, 4-Nitrobenzoic Acid | DMEAD, Triphenylphosphine | 4-Nitrobenzoate Ester | 45% (2 steps) |

The Mitsunobu reaction, with DMEAD as a key reagent, is also a valuable method for the formation of carbon-nitrogen bonds, enabling amination, amidation, and imidation reactions. organic-chemistry.org These transformations are crucial in the synthesis of a wide range of nitrogen-containing compounds, including amines, amides, and imides.

In these reactions, nitrogen-based nucleophiles are employed to displace the activated hydroxyl group of an alcohol. organic-chemistry.org For aminations, nucleophiles such as phthalimide (B116566) or hydrazoic acid can be used. organic-chemistry.org The use of phthalimide, followed by a subsequent deprotection step (the Gabriel synthesis), provides a route to primary amines. organic-chemistry.org

Amidation and imidation reactions proceed in a similar fashion, utilizing amides or imides as the nucleophiles. The stereospecific nature of the Mitsunobu reaction is particularly advantageous in these transformations, allowing for the synthesis of chiral nitrogen-containing molecules with high enantiomeric purity. The simplified work-up associated with DMEAD makes it an attractive choice for these C-N bond-forming reactions, contributing to more efficient and environmentally friendly synthetic processes.

DMEAD plays a crucial role in facilitating intramolecular Mitsunobu reactions, which are powerful methods for the synthesis of cyclic compounds. researchgate.net This strategy is particularly effective for the formation of small to medium-sized rings, such as cyclic ethers and lactones, through the cyclization of diols or hydroxy acids. chemistnotes.com

The intramolecular variant of the Mitsunobu reaction follows the same mechanistic pathway as its intermolecular counterpart. In a molecule containing both a hydroxyl group and a nucleophilic functional group, the DMEAD/triphenylphosphine system activates the hydroxyl group, which is then attacked by the internal nucleophile to form a cyclic product. chemistnotes.com This approach has been successfully applied to the synthesis of various heterocyclic systems.

For example, research has shown the utility of intramolecular Mitsunobu reactions for the synthesis of benzoxazines from 2-(hydroxyiminomethyl)benzyl alcohols and aziridines from 1,2-aminoalcohols. researchgate.net Furthermore, the intramolecular cyclization of a sialyl donor was achieved under Mitsunobu conditions using DMEAD, highlighting its effectiveness in complex carbohydrate chemistry. researchgate.net The use of DMEAD in these reactions simplifies the purification process, as the water-soluble hydrazine (B178648) byproduct can be easily removed by aqueous extraction. researchgate.net

Synthesis of Natural Products and Biologically Active Molecules

The unique properties of DMEAD have made it a valuable tool in the total synthesis of complex natural products and biologically active molecules. Its ability to promote key bond-forming reactions with high stereoselectivity and simplified purification protocols has been instrumental in the successful synthesis of several important compounds.

The formal synthesis of the quinolizidine (B1214090) alkaloids (+)-Lasubine II and (−)-Subcosine II has been accomplished through a synthetic strategy that highlights the utility of the Mitsunobu reaction. ntu.edu.sg A key step in this synthesis involved the conversion of epi-lasubine II, which has been previously transformed into both (+)-Lasubine II and (−)-Subcosine II. ntu.edu.sg This work underscores the importance of stereocontrolled reactions in achieving the synthesis of complex, polycyclic alkaloid structures. ntu.edu.sg The synthetic approach relied on the diastereoselective allylation of a methoxy (B1213986) isoxazolidine (B1194047) and a subsequent tandem hydrogenation process to stereoselectively form a trisubstituted piperidine (B6355638) ring, a core structural motif of the target alkaloids. ntu.edu.sg

DMEAD has played a pivotal role in the total synthesis of the potent anticancer natural product silvestrol (B610840) and its analogs. nih.govresearchgate.net Silvestrol, a complex cyclopenta[b]benzofuran, has demonstrated significant antineoplastic activity. nih.gov

In the total synthesis of (-)-silvestrol and (-)-episilvestrol, a highly stereoselective Mitsunobu coupling was employed to unite the core cyclopentabenzofuran fragment with a 1,4-dioxane (B91453) fragment. nih.govresearchgate.net The use of the modified azodicarboxylate DMEAD was crucial in this step, affording the desired axially coupled product. nih.gov This key coupling reaction, followed by deprotection steps, led to the successful synthesis of episilvestrol (B1254449). nih.gov Furthermore, silvestrol itself was synthesized through a similar coupling strategy and also from episilvestrol via a Mitsunobu inversion. nih.govresearchgate.net

The development of synthetic routes to silvestrol and its analogs is of significant interest due to their potential as anticancer agents. nih.govresearchgate.net Simplified analogs of silvestrol have been synthesized and shown to exhibit similar cytotoxic potency with improved drug-like properties. nih.gov The ability of DMEAD to facilitate key bond-forming reactions with high stereocontrol and simplified purification makes it an invaluable reagent in the ongoing development of these promising antineoplastic agents.

Preparation of Pharmaceutical Intermediates (e.g., Desidustat derivatives)

Di-2-methoxyethyl azodicarboxylate (DMEAD) serves as a critical reagent in the synthesis of complex molecules that are precursors to pharmaceutically active compounds. Its primary utility is found in the Mitsunobu reaction, where it facilitates the stereospecific conversion of alcohols to a variety of other functional groups. While direct application in the synthesis of Desidustat was not prominently found in the reviewed literature, the principles of its reactivity are demonstrated in the creation of other significant pharmaceutical intermediates, such as glycoconjugates.

In one notable application, DMEAD, in conjunction with triphenylphosphine (PPh₃), was used for the synthesis of d-galacto and d-lactose glycoconjugates. dtic.mil This Mitsunobu reaction yielded the desired complex intermediates in yields ranging from 46% to 86%. dtic.mil Glycoconjugates are a class of molecules of high interest in drug development for their roles in biological recognition processes and as delivery agents. The success of DMEAD in this context underscores its value in preparing intricate molecular scaffolds required for modern medicinal chemistry. The key advantage of DMEAD in these syntheses is the simplified purification process; the di-2-methoxyethyl hydrazinedicarboxylate byproduct is highly water-soluble, allowing for its removal through simple aqueous extraction rather than chromatography. dtic.mil

The general procedure for such a Mitsunobu reaction involves dissolving the alcohol substrate, a suitable acid (like 4-nitrobenzoic acid), and triphenylphosphine in a solvent such as toluene (B28343). DMEAD is then added slowly to the mixture. researchgate.net The resulting product, an ester, can then be hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to yield the inverted alcohol, a common intermediate structure in pharmaceutical synthesis. researchgate.net

Table 1: Example of DMEAD in Pharmaceutical Intermediate Synthesis

This table illustrates a representative two-step sequence involving a Mitsunobu reaction with DMEAD to produce an inverted alcohol, a common structural motif in pharmaceutical intermediates.

| Step | Reaction | Reagents | Key Outcome | Ref |

| 1 | Mitsunobu Esterification | Alcohol, 4-Nitrobenzoic Acid, PPh₃, DMEAD, Toluene | Formation of an inverted 4-nitrobenzoate ester. | researchgate.net |

| 2 | Saponification | 4-Nitrobenzoate Ester, K₂CO₃, Methanol | Hydrolysis of the ester to yield the final inverted alcohol. | researchgate.net |

Total Synthesis of Complex Organic Structures (e.g., (±)-parvistemonine)

The efficiency and mild conditions of the Mitsunobu reaction employing this compound make it a valuable tool in the multistep total synthesis of complex natural products. A clear example of its strategic application is in the total synthesis of (±)-parvistemonine. dtic.mil Parvistemonine is a Stemona alkaloid isolated from the roots of Stemona parviflora, a plant used in traditional medicine. wikipedia.org

The total synthesis of (±)-parvistemonine is a complex undertaking where precise stereochemical control is paramount. In the synthetic route developed by Sugita and colleagues, a key step involved the inversion of a secondary alcohol. wikipedia.org This transformation was accomplished using a Mitsunobu reaction. Specifically, the use of DMEAD as the azodicarboxylate reagent in this critical step resulted in a 77% yield for the desired inverted product. dtic.mil The successful application of DMEAD in this synthesis highlights its effectiveness, even within intricate molecular environments where steric hindrance or competing functional groups could pose significant challenges to other reagents. dtic.mil The selection of DMEAD over traditional reagents like DEAD or DIAD was likely influenced by its favorable byproduct profile, which simplifies purification—a crucial consideration in lengthy total synthesis campaigns where material loss must be minimized at each step. dtic.mil

Table 2: Key Reactions in the Total Synthesis of (±)-Parvistemonine A

This table highlights the sequence of major reactions, including the critical Mitsunobu step, as reported by the Sugita group.

| Reaction Type | Purpose in Synthesis | Ref |

| Mukaiyama–Michael addition | Initial C-C bond formation | wikipedia.org |

| aza-Wittig reaction | Formation of a key nitrogen-containing ring | wikipedia.org |

| Paal–Knorr pyrrole (B145914) synthesis | Construction of the pyrrole core | wikipedia.org |

| Acid-mediated annulation | Formation of an additional ring structure | wikipedia.org |

| Mitsunobu reaction | Stereochemical inversion of a key alcohol intermediate | wikipedia.org |

Utility in Polymer Chemistry and Material Science

While direct polymerization of this compound is not a common application, its derivatives, particularly urazoles, are valuable monomers in the field of polymer chemistry and material science. Azodicarboxylates can be converted into the corresponding 1,2,4-triazolidine-3,5-diones, also known as urazoles. These heterocyclic compounds can be bifunctional and serve as monomers for producing specialized polymers with unique properties. dtic.mil

Research has demonstrated the synthesis of various urazole-containing polymers, including polyurazole-ketones, polyurazole-epoxies, and polyimide-polyurazoles. dtic.mil For example, diaminourazoles can be used as monomers to react with compounds like acid chlorides or epoxides to form new polymer chains. dtic.mil The resulting polymers, such as polyurazole-ketones, have shown high thermal stability with glass transition temperatures (Tg) around 260°C. dtic.mil However, these polymers often exhibit limited solubility, being largely insoluble in common chlorinated solvents but sparingly soluble in dimethyl sulfoxide (B87167) (DMSO). dtic.mil The incorporation of the urazole (B1197782) moiety, derived from precursors like DMEAD, can impart rigidity and thermal resistance to the polymer backbone, making them suitable for high-performance material applications.

Role as a Precursor in Diverse Organic Transformations beyond Mitsunobu Chemistry

The utility of this compound extends well beyond its role as a stoichiometric oxidant in Mitsunobu reactions. The electron-deficient N=N double bond of DMEAD makes it a potent dienophile and enophile, enabling its participation in a variety of pericyclic reactions, including cycloadditions and ene reactions.

Cycloaddition Reactions: Azodicarboxylates are excellent partners in [4+2] Diels-Alder reactions and [3+2] cycloadditions. In a novel metal-free approach, diethyl azodicarboxylate (DEAD), a close analog of DMEAD, was shown to promote an oxidative [3+2] cycloaddition. organic-chemistry.org In this process, DEAD acts as the sole oxidant to convert a tertiary amine into an azomethine ylide intermediate. This reactive dipole is then trapped by an alkene to construct complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. organic-chemistry.org This transformation showcases the dual role of the azodicarboxylate as both an oxidant and a participant in the bond-forming cascade.

Ene and Retro-Ene Reactions: The N=N bond of an azodicarboxylate can act as an enophile in an ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene). inflibnet.ac.inrsc.org Studies on the reaction between cyclohexadienes and diethyl azodicarboxylate have provided insight into this reactivity. With cyclohexa-1,4-diene, the reaction proceeds as a concerted ene reaction. In contrast, with the conjugated cyclohexa-1,3-diene, a concerted Diels-Alder reaction occurs instead. This highlights the versatility of the azodicarboxylate group to engage in different pericyclic pathways depending on the structure of the reaction partner. These reactions are powerful methods for C-H functionalization and the formation of new C-N and N-H bonds in a single, atom-economical step. wikipedia.org

Comparative Analysis of Di 2 Methoxyethyl Azodicarboxylate with Conventional Azodicarboxylates

Comparative Reaction Efficiency and Yields Across Substrate Scope (vs. Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD))

The Mitsunobu reaction is a cornerstone in organic synthesis for the conversion of alcohols to a variety of functional groups with an inversion of stereochemistry. wikipedia.orgtcichemicals.com The efficiency and yield of this reaction are critically dependent on the choice of azodicarboxylate.

Research indicates that Di-2-methoxyethyl azodicarboxylate (DMEAD) generally exhibits comparable reactivity and yields to the widely used reagents Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD) across a range of substrates. oup.comtoyobo-mc.jp For instance, in the esterification of (S)-2-octanol with benzoic acid, the use of DMEAD resulted in isolated yields that were very similar to those obtained with DIAD. oup.com

However, the efficiency can be context-dependent. In some specific applications, such as the synthesis of certain γ-hydroxy esters, DMEAD has been reported to yield lower efficiency (33%) compared to DEAD. Conversely, in other complex syntheses, DMEAD has proven to be highly effective. For example, it was successfully used in the total synthesis of (±)-parvistemonine, affording the final product in a 77% yield in the key Mitsunobu step. nih.gov Similarly, a 73% yield was achieved in a critical Mitsunobu step during the total synthesis of kedarcidin (B1177363) chromophore using DMEAD.

A comparative study on the esterification of (R,R)-2,4-pentanediol, where precise control of reagents is crucial to obtain the mono-substituted product, demonstrated that DMEAD provides yields analogous to DIAD for various nucleophiles. oup.com This highlights DMEAD's effectiveness in reactions requiring high selectivity.

Table 1: Comparative Yields of Mitsunobu Reactions Using DMEAD and DIAD oup.com

| Nucleophile | Product | Yield with DMEAD (%) | Yield with DIAD (%) |

| Benzoic Acid | Benzoate | 95 | 96 |

| 4-Nitrobenzoic Acid | 4-Nitrobenzoate (B1230335) | 98 | 98 |

| Phthalimide (B116566) | Phthalimido | 94 | 93 |

Reaction conditions: Alcohol, nucleophile, triphenylphosphine (B44618), and azodicarboxylate in THF at room temperature.

Differentiation in Byproduct Management and Separation Methodologies

A significant advantage of DMEAD over DEAD and DIAD lies in the simplified management and separation of its corresponding hydrazine (B178648) byproduct. oup.comtoyobo-mc.jp

The key structural feature of DMEAD is the presence of 2-methoxyethyl groups. Upon reduction during the Mitsunobu reaction, DMEAD is converted to di-2-methoxyethyl hydrazinedicarboxylate. These methoxyethyl groups impart a high degree of polarity and, consequently, high water solubility to this byproduct. oup.comtoyobo-mc.jp The water solubility of di-2-methoxyethyl hydrazinedicarboxylate is reported to be 0.55 g/mL. toyobo-mc.jp

In stark contrast, the byproducts of DEAD and DIAD, diethyl hydrazodicarboxylate and diisopropyl hydrazinedicarboxylate, are non-polar. toyobo-mc.jp This difference in polarity is also reflected in their chromatographic behavior. The Rf value of di-2-methoxyethyl hydrazinedicarboxylate on TLC (Ethyl acetate/Hexane = 1/1) is 0.08, whereas the corresponding values for the byproducts of DIAD and DEAD are 0.65 and 0.44, respectively. toyobo-mc.jp This low Rf value for the DMEAD byproduct indicates its high polarity.

The high water solubility of the di-2-methoxyethyl hydrazinedicarboxylate byproduct greatly simplifies the purification process. oup.com This byproduct can be effectively removed from the reaction mixture by simple aqueous extraction. toyobo-mc.jp For example, after a Mitsunobu reaction using DMEAD, the reaction mixture can be dissolved in a non-polar solvent like toluene (B28343) and washed with water. The highly polar hydrazinedicarboxylate byproduct partitions into the aqueous layer, allowing for its straightforward removal. oup.com

This contrasts sharply with the purification protocols required when using DEAD or DIAD. Their non-polar hydrazine byproducts often co-elute with the desired product during column chromatography, necessitating extensive and solvent-intensive purification steps to achieve separation. oup.comtoyobo-mc.jp The ability to avoid column chromatography for byproduct removal is a significant step towards more efficient and environmentally friendly synthesis. toyobo-mc.jp

Implications for Process Streamlining and Enhancing Synthetic Practicality

The use of DMEAD offers substantial benefits for streamlining synthetic processes, particularly in large-scale applications. The elimination of the need for column chromatography to remove the hydrazine byproduct not only saves time and resources but also reduces solvent consumption, contributing to a greener chemical process. toyobo-mc.jptoyobo-mc.jp

Advancements in Catalytic Mitsunobu Reactions Utilizing Azodicarboxylates

Development of Recyclable Azo Reagents and Catalytic Systems

A significant advancement in making the Mitsunobu reaction more sustainable and atom-economical is the development of recyclable azo reagents and the catalytic systems that enable their regeneration. scientificupdate.com The core concept revolves around the in-situ regeneration of the active azodicarboxylate from its reduced hydrazine (B178648) form, thus allowing it to be used in catalytic quantities.

One successful strategy involves the use of ethyl 2-arylhydrazinecarboxylates as organocatalysts. rsc.orgresearchgate.net These compounds can be oxidized to their corresponding active ethyl 2-arylazocarboxylates. rsc.orgresearchgate.net A notable system employs a catalytic amount of iron phthalocyanine (B1677752) and uses atmospheric oxygen as the terminal oxidant, which is an environmentally benign approach. rsc.orgrsc.orgresearchgate.net The reactivity of these systems can be fine-tuned by modifying the substituents on the aryl ring of the hydrazinecarboxylate. For instance, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate was identified as a highly effective catalyst, expanding the range of compatible substrates. rsc.orgresearchgate.net Thermal analysis has shown that these novel azo reagents possess greater thermal stability compared to traditional reagents like diethyl azodicarboxylate (DEAD). rsc.orgresearchgate.net

Another approach to recyclability is the immobilization of the azo precursor on a solid support or an ionic liquid. nih.gov Ionic liquid-supported hydrazidecarboxylates have been synthesized and successfully used in Mitsunobu reactions for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov The key advantage of this method is the straightforward recovery and reuse of the ionic liquid-based reagent. nih.gov Similarly, resin-bound triphenylphosphine (B44618) has been used in conjunction with di-tert-butylazodicarboxylate, where the oxidized phosphine (B1218219) resin can be removed by simple filtration. wikipedia.org

The development of these recyclable systems addresses a major drawback of the traditional Mitsunobu reaction: the difficult separation of the desired product from the stoichiometric byproducts, such as triphenylphosphine oxide and the hydrazinedicarboxylate. rsc.org In the case of DMEAD, the corresponding di-2-methoxyethyl hydrazinedicarboxylate is highly water-soluble, facilitating its removal through an aqueous wash. toyobo-mc.jp

Table 1: Examples of Recyclable Azo Reagents and Catalytic Systems

| Azo Reagent Precursor | Catalytic System | Key Features |

|---|---|---|

| Ethyl 2-arylhydrazinecarboxylates | Iron phthalocyanine / O₂ | In-situ generation of the active azo reagent; uses environmentally benign oxidant. rsc.orgresearchgate.net |

| Ionic liquid-supported hydrazidecarboxylate | PhI(OAc)₂ | Recyclable and reusable reagent; facilitates product purification. nih.gov |

| Resin-bound triphenylphosphine | Di-tert-butylazodicarboxylate | Simplified removal of phosphine byproduct by filtration. wikipedia.org |

Application of Organocatalytic and Metal-Catalyzed Approaches in DMEAD-based Reactions

While specific examples detailing organocatalytic and metal-catalyzed reactions exclusively using DMEAD are not extensively documented in the provided search results, the broader advancements in these catalytic approaches are directly applicable to systems employing DMEAD. The principles of catalysis in Mitsunobu reactions are generally transferable to various azodicarboxylates.

Organocatalysis in the context of the Mitsunobu reaction has seen significant progress. As mentioned, ethyl 2-arylhydrazinecarboxylates function as organocatalysts by being converted to the active azo form. rsc.orgresearchgate.net This represents a metal-free activation of the azo precursor, although an iron catalyst is used for the aerobic oxidation. rsc.orgresearchgate.net A truly metal-free organocatalytic Mitsunobu reaction has also been developed, where a phosphine oxide organocatalyst is used, completely replacing the traditional triphenylphosphine and azodicarboxylate. galchimia.com This system generates water as the only byproduct. galchimia.com

Transition metal catalysis has also been explored to facilitate Mitsunobu-type reactions. nih.gov Palladium-catalyzed reactions, for instance, are prevalent in various organic transformations. acs.org In the context of the Mitsunobu reaction, the focus has been on recycling the reagents. For example, an iron-catalyzed aerobic oxidation of the hydrazine byproduct allows the azodicarboxylate to be used in catalytic amounts. scientificupdate.com While the provided results describe the use of DEAD in some of these systems, the catalytic cycle would, in principle, be compatible with DMEAD.

The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, highlights the power of transition metals in forming new bonds under mild conditions. acs.org The mechanistic principles of ligand-metal interactions and catalytic turnover in these reactions provide a conceptual framework for designing new metal-catalyzed Mitsunobu reactions. acs.orgnih.gov

Table 2: Catalytic Approaches in Mitsunobu-type Reactions

| Catalytic Approach | Catalyst Type | Description |

|---|---|---|

| Organocatalysis | Ethyl 2-arylhydrazinecarboxylates | In-situ generation of the active azo reagent. rsc.orgresearchgate.net |

| Organocatalysis | Phosphine oxide | Replaces both phosphine and azodicarboxylate, producing water as a byproduct. galchimia.com |

| Metal-Catalysis | Iron phthalocyanine | Catalyzes the aerobic oxidation of the hydrazine byproduct to regenerate the azodicarboxylate. rsc.orgrsc.orgresearchgate.net |

Mechanistic Insights into Catalytic Cycles and Turnover Efficiency

Understanding the mechanism of the catalytic Mitsunobu reaction is crucial for improving its efficiency and expanding its applicability. The fundamental steps of the stoichiometric Mitsunobu reaction are believed to be operative in the catalytic versions as well. rsc.orgrsc.orgresearchgate.net

The reaction is initiated by the nucleophilic attack of a phosphine on the azodicarboxylate, leading to the formation of a betaine (B1666868) intermediate. galchimia.com This intermediate then deprotonates the acidic component (the nucleophile) to form an ion pair. wikipedia.org The alcohol is subsequently activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a key intermediate. galchimia.comnih.gov Finally, the nucleophile displaces the activated alcohol, typically with inversion of stereochemistry, to yield the desired product and regenerate the phosphine oxide and the hydrazine dicarboxylate. galchimia.com

In catalytic systems, the efficiency of the catalytic cycle is paramount. The turnover efficiency is dependent on the rate of regeneration of the active azodicarboxylate from its hydrazine precursor. nih.gov Kinetic studies on the aerobic oxidation of ethyl 2-arylhydrazinecarboxylates have shown that electron-withdrawing groups on the aryl ring can influence the rate of oxidation and the electrophilicity of the resulting azocarboxylate. rsc.org For example, the oxidation of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is relatively fast, and the resulting azo compound exhibits high reactivity. rsc.org

Mechanistic studies have also highlighted the importance of removing water in certain catalytic systems to prevent side reactions and catalyst deactivation. acs.org In some organocatalytic systems, the removal of water is critical for driving the reaction forward and preventing the hydrolysis of key intermediates. galchimia.com

Table 3: Key Intermediates in the Catalytic Mitsunobu Reaction

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| Betaine | Formed from the reaction of phosphine and azodicarboxylate. galchimia.com | Initial activation step. |

| Alkoxyphosphonium salt | Formed by the reaction of the betaine-nucleophile ion pair with the alcohol. galchimia.com | Activates the alcohol for nucleophilic attack. |

| Hydrazinedicarboxylate | The reduced form of the azodicarboxylate. galchimia.com | Must be re-oxidized to the azodicarboxylate to complete the catalytic cycle. |

Advanced Characterization and Spectroscopic Analysis of Di 2 Methoxyethyl Azodicarboxylate and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving Di-2-methoxyethyl azodicarboxylate and for the structural elucidation of its key intermediates. The synthesis of DMEAD typically proceeds through the oxidation of its precursor, di-2-methoxyethyl hydrazinedicarboxylate. NMR allows for precise tracking of this conversion and characterization of both the starting material and the final product.

In a typical Mitsunobu reaction, DMEAD is activated by a phosphine (B1218219), such as triphenylphosphine (B44618), to form a betaine (B1666868) intermediate. This transient species is highly reactive and its direct observation can be challenging. However, NMR studies, particularly using ³¹P NMR, can provide evidence for the formation of the corresponding phosphonium (B103445) salt intermediates. The change in the chemical shift of the phosphorus atom from the starting phosphine to the reaction intermediate is a clear indicator of the reaction's progress.

While specific high-resolution ¹H and ¹³C NMR data for this compound is not extensively published in readily accessible literature, the expected spectral features can be inferred from its structure.

Expected ¹H NMR Spectral Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| O-CH₂ | ~4.3 | Triplet |

| O-CH₂-CH₂-O | ~3.7 | Triplet |

| O-CH₃ | ~3.4 | Singlet |

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | ~156 |

| O-CH₂ | ~69 |

| O-CH₂-CH₂-O | ~64 |

| O-CH₃ | ~59 |

The structural elucidation of the precursor, di-2-methoxyethyl hydrazinedicarboxylate, is more commonly reported. The analysis of its NMR spectra confirms the successful formation of the hydrazine (B178648) backbone before its oxidation to the azo compound.

¹H and ¹³C NMR Spectral Data for Di-2-methoxyethyl Hydrazinedicarboxylate:

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 8.2 (NH) | Broad Singlet |

| 4.2 (O-CH₂) | Triplet | |

| 3.6 (O-CH₂-CH₂-O) | Triplet | |

| 3.3 (O-CH₃) | Singlet | |

| ¹³C | 157 (C=O) | |

| 68 (O-CH₂) | ||

| 63 (O-CH₂-CH₂-O) | ||

| 59 (O-CH₃) |

The monitoring of Mitsunobu reactions using DMEAD via NMR involves observing the disappearance of the signals corresponding to the starting alcohol and the appearance of the signals for the desired product, along with the characteristic shifts in the ³¹P spectrum of the phosphine reagent.

Application of Other Spectroscopic Techniques for Azo Compound Analysis

Beyond NMR, other spectroscopic methods play a vital role in the characterization of this compound and related azo compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in DMEAD. The spectrum of an azodicarboxylate is characterized by several key absorption bands.

Characteristic IR Absorption Bands for Dialkyl Azodicarboxylates:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1750-1780 | Strong |

| N=N (azo) | 1550-1600 | Medium to Weak |

| C-O (ester) | 1200-1300 | Strong |

| C-O-C (ether) | 1100-1150 | Strong |

The strong absorption in the carbonyl region is a definitive feature, while the N=N stretch, though often weak, is characteristic of the azo group. The presence of strong C-O stretching bands further confirms the ester and ether functionalities within the Di-2-methoxyethyl groups.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Azo compounds are known for their chromophoric N=N double bond, which gives rise to characteristic absorption bands in the UV-Vis spectrum.

Typical UV-Vis Absorption for Azodicarboxylates:

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | ~400 nm | Low |

| π → π | ~240 nm | High |

The low-intensity n → π* transition of the azo group is responsible for the characteristic yellow color of many dialkyl azodicarboxylates. The high-intensity π → π* transition occurs at a shorter wavelength in the UV region. The exact position and intensity of these bands can be influenced by the solvent and the specific structure of the alkyl groups attached to the ester functionalities.

Theoretical and Computational Chemistry Studies of Di 2 Methoxyethyl Azodicarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. nih.govresearchgate.net These calculations can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.

For an azodicarboxylate like DMEAD, the molecule is characterized by the central, electron-deficient N=N double bond, which is flanked by two electron-withdrawing methoxyethyl ester groups. This arrangement dictates its reactivity profile.

Key Electronic Features and Reactivity:

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of azodicarboxylates is typically centered on the N=N π* antibonding orbital. A low-lying LUMO indicates that the molecule is a good electron acceptor, or an electrophile. This is fundamental to its role in the Mitsunobu reaction, where the initial step involves a nucleophilic attack from a phosphine (B1218219) onto one of the nitrogen atoms. wikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For DMEAD, regions of positive electrostatic potential (electrophilic sites) are expected around the nitrogen atoms, making them susceptible to nucleophilic attack. Conversely, negative potential would be concentrated around the carbonyl oxygen atoms.

Charge Distribution: Calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital analysis) quantify the electron distribution. The nitrogen atoms of the azo group bear a partial positive charge, confirming their electrophilic nature, while the oxygen atoms are negatively charged.

The reactivity of DMEAD is analogous to that of DEAD and DIAD. wikipedia.org The primary role of these reagents is to act as an oxidizing agent in a broader reaction context, facilitated by a phosphine. Computational studies on the electronic structure of these molecules help rationalize their function in widely used chemical transformations.

Table 8.1: Representative Calculated Electronic Properties for a Dialkyl Azodicarboxylate This table presents typical values for a generic dialkyl azodicarboxylate based on computational studies of analogous compounds, as specific data for DMEAD is not prominently available.

| Property | Calculated Value (Typical) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Relatively low energy, indicating poor electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Low energy, indicating strong electron-accepting (electrophilic) character at the N=N bond. |

| HOMO-LUMO Gap | ~7.5 eV | Large gap, suggesting high kinetic stability in the absence of a suitable nucleophile. |

| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Molecular Modeling of Transition States and Reaction Pathways in DMEAD-mediated Processes

Molecular modeling is a critical tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the calculation of transition state (TS) energies. nih.govresearchgate.net This information is vital for understanding reaction mechanisms and kinetics. For DMEAD, modeling efforts would primarily focus on the Mitsunobu reaction, its hallmark application. wikipedia.orgnih.gov

The mechanism of the Mitsunobu reaction is complex, involving several key intermediates and transition states. wikipedia.org Computational studies on the system involving DEAD or DIAD have provided a detailed picture of the reaction pathway, which is directly applicable to DMEAD. scribd.comnih.gov

Key Steps in the Mitsunobu Reaction Pathway:

Betaine (B1666868) Formation: The reaction initiates with the nucleophilic attack of a phosphine (e.g., triphenylphosphine) on the N=N bond of DMEAD. This leads to a zwitterionic intermediate known as a betaine. nih.gov

Proton Transfer: The betaine is a strong base and rapidly deprotonates the acidic nucleophile (e.g., a carboxylic acid), forming an ion pair.

Formation of the Oxyphosphonium Salt: The alcohol substrate is activated by forming an oxyphosphonium salt. This is often the rate-determining part of the reaction and involves several competing and intricate pathways that can be influenced by solvent and reactant structure. scribd.com

SN2 Displacement: The conjugate base of the acidic nucleophile performs an SN2 attack on the activated alcohol, displacing the triphenylphosphine (B44618) oxide and leading to the final product with an inversion of stereochemistry. wikipedia.org

Computational models can calculate the free energy of activation (ΔG‡) for each step, identifying the rate-limiting transition state and providing a quantitative understanding of the reaction kinetics.

Table 8.2: Illustrative Calculated Free Energy Profile for a Mitsunobu Reaction Based on data from analogous systems. The values represent a typical reaction profile and are for illustrative purposes.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | Alcohol + Acid + PPh₃ + Azodicarboxylate | 0.0 |

| Betaine Formation | Betaine Intermediate | -10 to -15 |

| Oxyphosphonium Salt Formation | TS for Oxyphosphonium Formation | +20 to +25 |

| SN2 Attack | TS for SN2 Displacement | +15 to +20 |

| Final Products | Ester + PPh₃O + Hydrazide | -20 to -30 |

Prediction of Stereochemical Outcomes and Diastereoselectivity

A major strength of computational chemistry is its ability to predict the stereochemical outcome of reactions by analyzing the transition states leading to different stereoisomers. nih.govresearchgate.net The product distribution is determined by the relative energies of these competing transition states, according to the Curtin-Hammett principle.

Inversion of Stereochemistry: The Mitsunobu reaction is renowned for proceeding with a clean inversion of configuration at the chiral center of the alcohol. wikipedia.orgnih.gov This is a direct consequence of the SN2 mechanism in the final step. Molecular modeling of this transition state confirms a backside attack by the nucleophile, which geometrically enforces this stereochemical outcome. Computational analysis can quantify the energy barrier for this process and rule out alternative pathways that might lead to retention or racemization.

Diastereoselectivity: In reactions where new stereocenters are formed in the presence of existing ones, multiple diastereomeric products are possible. Computational modeling can predict the diastereomeric ratio (d.r.) by calculating the energy difference (ΔΔG‡) between the diastereomeric transition states.

For example, in a Diels-Alder reaction involving an azodicarboxylate as the dienophile, endo and exo transition states can be modeled. wikipedia.org The energy difference between them allows for a prediction of the major product. While DMEAD is not a typical dienophile for this reaction, the principle applies to any reaction where it generates diastereomers. In the context of a Mitsunobu reaction with a chiral nucleophile and a chiral alcohol, four possible transition states could be modeled to predict the favored product.

The relationship between the energy difference and the product ratio at a given temperature (T) is given by the Boltzmann distribution:

Ratio = e(-ΔΔG‡ / RT)

A small energy difference of just 1.4 kcal/mol corresponds to a product ratio of approximately 90:10 at room temperature.

Table 8.3: Example of Using Transition State Energies to Predict Diastereoselectivity This hypothetical example illustrates the principle of predicting stereochemical outcomes.

| Parameter | Transition State A (leads to Diastereomer A) | Transition State B (leads to Diastereomer B) |

|---|---|---|

| Calculated Free Energy of Activation (ΔG‡) | 21.5 kcal/mol | 23.0 kcal/mol |

| Energy Difference (ΔΔG‡) | 1.5 kcal/mol (TS B is higher) | |

| Predicted Outcome at 298 K | Diastereomer A is the major product. | |

| Predicted Diastereomeric Ratio (A:B) | ~92 : 8 |

Future Research Trajectories and Broader Impact of Di 2 Methoxyethyl Azodicarboxylate Research

Exploration of Novel Reaction Systems and Methodologies Beyond Mitsunobu Chemistry

While DMEAD is celebrated for its role in the Mitsunobu reaction, its core functional group, the azodicarboxylate, is known to participate in a variety of other chemical transformations. nih.govthermofisher.com The exploration of DMEAD in these alternative reaction systems presents a significant avenue for future research. Azodicarboxylates like diethyl azodicarboxylate (DEAD) are known to act as potent enophiles in ene reactions and as dienophiles in Diels-Alder reactions. wikipedia.orgrsc.orgias.ac.in

For instance, DEAD has been used in thermal ene reactions with allenes and in Lewis acid-catalyzed aza-ene reactions to produce allylic amination products. rsc.orgrsc.org Similarly, DEAD has been employed in oxidative [3+2] cycloaddition reactions to construct complex heterocyclic scaffolds such as pyrrolo[2,1-a]isoquinolines. nih.gov These reactions highlight the versatility of the azodicarboxylate moiety. Future research could investigate the reactivity of DMEAD in these contexts. Its unique ether-containing side chains might influence its reactivity and selectivity in these cycloaddition and ene reactions, potentially offering new synthetic pathways or advantages over existing reagents. The potential for DMEAD to participate in such transformations remains a promising, yet largely unexplored, field of study.

Development of Modified DMEAD Analogs with Enhanced Reactivity or Selectivity

The development of new azodicarboxylate reagents has often been driven by the need to simplify purification or enhance stability. wikipedia.org For example, di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) and di-p-nitrobenzyl azodicarboxylate (DNAD) were designed to produce byproducts that are solid and can be removed by simple filtration. wikipedia.orgresearchgate.net This strategy complements the approach taken with DMEAD, where the byproduct is designed for removal by aqueous extraction.

Future research could focus on creating modified analogs of DMEAD to further refine its properties. By altering the structure of the 2-methoxyethyl side chains, it may be possible to develop new analogs with enhanced reactivity, greater stability, or different solubility profiles. For instance, introducing additional functional groups could modulate the electronic properties of the azo group, potentially leading to higher reaction rates or improved selectivity in certain transformations. The development of such second-generation DMEAD analogs could expand its utility and offer tailored solutions for specific synthetic challenges, representing a key trajectory for future investigations.

Integration into Automated Synthesis and Flow Chemistry Platforms for High-Throughput Applications

The fields of automated synthesis and flow chemistry are revolutionizing chemical manufacturing and drug discovery by offering enhanced control, safety, and scalability. flinders.edu.aunih.gov The Mitsunobu reaction, a staple in pharmaceutical synthesis, has been successfully adapted to continuous flow processes, demonstrating significant reductions in reaction time—from hours in batch to minutes in flow. ias.ac.in

DMEAD is an exceptionally strong candidate for integration into these modern platforms. Its primary advantage—the formation of a water-soluble di-2-methoxyethyl hydrazinedicarboxylate byproduct—is highly compatible with automated and flow systems that incorporate in-line purification. nih.govresearchgate.net An automated system could perform the Mitsunobu reaction with DMEAD, followed by an automated aqueous extraction to remove the byproduct and the phosphine (B1218219) oxide, delivering a clean product stream for the next step. This would be a significant improvement over systems using traditional reagents like DIAD or DEAD, which require offline chromatographic purification. nih.gov The use of DMEAD could thus facilitate high-throughput synthesis and library generation, accelerating drug discovery and process development. nih.gov The translation of DMEAD's benefits into continuous flow and automated platforms is a logical and impactful direction for future research.

Contributions to Sustainable and Green Chemical Processes through Waste Reduction

A central tenet of green chemistry is the minimization or elimination of waste. nih.govtudelft.nl DMEAD contributes significantly to this goal by addressing one of the major drawbacks of the traditional Mitsunobu reaction: the difficult removal of byproducts. The conventional reagents, DEAD and DIAD, generate hydrazine (B178648) byproducts that are structurally similar to the desired product, necessitating purification by column chromatography, a process that consumes large volumes of solvents. nih.gov

The innovation of DMEAD lies in its ether-functionalized side chains, which render its corresponding hydrazine byproduct, di-2-methoxyethyl hydrazinedicarboxylate, highly soluble in water. researchgate.net This allows for a much greener workup procedure where the byproduct can be efficiently removed by simple extraction with water, eliminating the need for extensive chromatography. This approach aligns with several principles of green chemistry, including waste prevention and the use of safer solvents (water).

The environmental impact of a chemical process can be quantified using metrics such as the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. tudelft.nlresearchgate.net By significantly reducing solvent usage during purification, the application of DMEAD leads to a lower E-Factor and PMI compared to its traditional counterparts, making it a more sustainable and cost-effective choice for industrial-scale synthesis. nih.gov

Q & A

Q. What are the primary applications of DMEAD in synthetic organic chemistry?

DMEAD is widely utilized as a reagent in the Mitsunobu reaction, enabling stereospecific transformations such as alcohol-to-ether conversions and inversions of stereochemical centers. Unlike diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DMEAD offers improved solubility in polar solvents and facilitates easier purification due to reduced byproduct adhesion . For example, in the synthesis of γ-hydroxy esters, DMEAD was tested but yielded lower efficiency (33%) compared to DEAD, highlighting solvent-dependent reactivity .

Q. How should DMEAD be handled to mitigate thermal hazards during reactions?

DMEAD exhibits thermal instability, with exothermic decomposition observed at 210–250°C. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition risks. Reactions should avoid prolonged heating above 100°C, and inert atmospheres (e.g., N₂) are advised to minimize oxidative side reactions .

Q. What spectroscopic techniques are used to characterize DMEAD-derived products?

Products synthesized via DMEAD-mediated reactions are typically characterized using H NMR, C NMR, IR, and mass spectrometry. For instance, trialkyl hydrazine-1,1,2-tricarboxylates derived from azodicarboxylate reactions show distinct isopropyl methyl signals at δ = 1.15–1.38 ppm in H NMR and carbonyl resonances at ~165–170 ppm in C NMR . X-ray crystallography can further confirm stereochemistry .

Advanced Research Questions

Q. How do solvent and catalyst selection influence DMEAD’s efficiency in Mitsunobu reactions?

DMEAD’s performance is highly solvent-dependent. In acetonitrile under reflux, reactions with isoquinoline as a catalyst achieve completion within 3 hours, whereas lower catalyst loadings (<5 mol%) prolong reaction times or stall progress. Polar aprotic solvents (e.g., CH₃CN, DMF) enhance solubility, while dichloromethane (CH₂Cl₂) is optimal for room-temperature reactions .

Q. What mechanistic insights explain DMEAD’s inferior yield in certain Mitsunobu reactions compared to DEAD?

DMEAD’s lower yield in γ-hydroxy ester synthesis (33% vs. DEAD’s higher efficiency) may arise from steric hindrance of the 2-methoxyethyl groups, slowing phosphine-azo adduct formation. Kinetic studies using P NMR could elucidate intermediate stability, while computational modeling (DFT) may reveal transition-state energy barriers .

Q. How can byproducts from DMEAD-mediated reactions be minimized or repurposed?

The Mitsunobu reaction generates stoichiometric phosphine oxide and hydrazine byproducts. Strategies include:

Q. What are the thermal decomposition pathways of DMEAD, and how do they impact reaction safety?

DMEAD decomposes exothermically via radical pathways, releasing CO₂ and methoxyethyl fragments. Accelerating rate calorimetry (ARC) and STA-FTIR-MS analyses identify gaseous byproducts (e.g., N₂, CO) and guide safe scale-up protocols. Adiabatic storage conditions must avoid temperatures >50°C to prevent runaway decomposition .

Data Contradiction Analysis

Q. Why do some studies report DMEAD as a superior Mitsunobu reagent, while others note limitations?

Discrepancies arise from substrate sensitivity and reaction conditions. DMEAD excels in sterically demanding substrates due to its bulky groups, improving selectivity. However, in redox-sensitive systems (e.g., α-epimerization-prone alcohols), DEAD’s smaller size may enhance reactivity. Comparative studies using Hammett parameters or kinetic isotope effects (KIE) could resolve these contradictions .

Methodological Recommendations

- Reaction Optimization : Screen solvents (CH₃CN, THF, CH₂Cl₂) and catalysts (isoquinoline, triphenylphosphine) to balance yield and reaction time .

- Safety Protocols : Conduct DSC/TGA before large-scale use and implement quench protocols (e.g., slow addition to chilled EtOH) .

- Analytical Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous product identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.